



Application Note: Mass Spectrometry Analysis of 1H-Purine, 2,6,8-trimethyl-

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Compound of Interest		
Compound Name:	1H-Purine, 2,6,8-trimethyl-	
Cat. No.:	B15472897	Get Quote

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Abstract

This document provides a comprehensive guide to the analysis of 1H-Purine, 2,6,8-trimethyl-, a methylated purine derivative, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined herein are designed for the accurate quantification and structural elucidation of this small molecule in various matrices, which is of significant interest in pharmacological and metabolic research. This application note includes detailed sample preparation, instrument settings, and data analysis guidelines. Additionally, a hypothesized fragmentation pathway and representative quantitative data are presented to aid researchers in method development and validation.

Introduction

Purine analogs are a class of molecules with diverse biological activities, often acting as modulators of enzymes and receptors involved in critical signaling pathways. 1H-Purine, 2,6,8**trimethyl-** is a structural isomer of caffeine, a well-known adenosine receptor antagonist. The precise substitution pattern of the methyl groups on the purine core can significantly influence the compound's pharmacological properties. Therefore, sensitive and specific analytical methods are crucial for its detection and quantification in biological and pharmaceutical samples. LC-MS/MS offers unparalleled selectivity and sensitivity for the analysis of such small molecules.[1][2][3][4] This application note details a robust LC-MS/MS method for the analysis of 1H-Purine, 2,6,8-trimethyl-.



Experimental Protocols Sample Preparation

A generic sample preparation protocol for the extraction of **1H-Purine**, **2,6,8-trimethyl-** from a biological matrix (e.g., plasma, cell lysate) is provided below. Optimization may be required depending on the specific sample type.

Materials:

- Biological sample (e.g., 100 μL of plasma)
- Internal Standard (IS) solution (e.g., ¹³C₃-labeled 1H-Purine, 2,6,8-trimethyl- or a structurally similar compound)
- · Acetonitrile (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade
- Water, LC-MS grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

Protocol:

- To 100 μ L of the sample in a microcentrifuge tube, add 10 μ L of the internal standard solution.
- Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- Vortex the mixture for 1 minute.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.



- Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

 High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μL

Mass Spectrometry

Instrumentation:



 Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters (Positive Ion Mode):

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	350°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Multiple Reaction Monitoring (MRM) Transitions:

Since no specific experimental data for **1H-Purine**, **2,6,8-trimethyl-** is readily available, the following MRM transitions are proposed based on its structure and the known fragmentation of its isomer, caffeine. The exact mass of **1H-Purine**, **2,6,8-trimethyl-** ($C_8H_{10}N_4$) is 178.0905 g/mol . The protonated molecule [M+H]⁺ would have an m/z of 179.0978.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
1H-Purine, 2,6,8- trimethyl-	179.1	122.1	20
1H-Purine, 2,6,8- trimethyl-	179.1	95.1	25
Internal Standard	Dependent on IS	Dependent on IS	Optimized for IS

Data Presentation



Quantitative Performance

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for the quantification of **1H-Purine**, **2,6,8-trimethyl-**. These values are representative and should be established during method validation.[5]

Parameter	Result
Linear Range	1 - 1000 ng/mL
Correlation Coefficient (r²)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	85 - 115%
Matrix Effect	< 15%

Visualizations Experimental Workflow

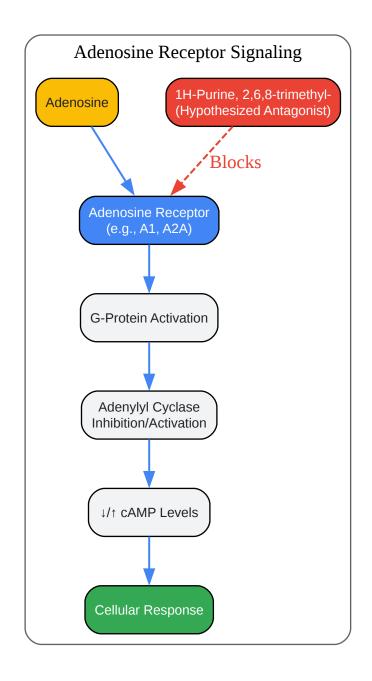


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Caption: Experimental workflow for LC-MS/MS analysis.

Hypothesized Signaling Pathway Inhibition



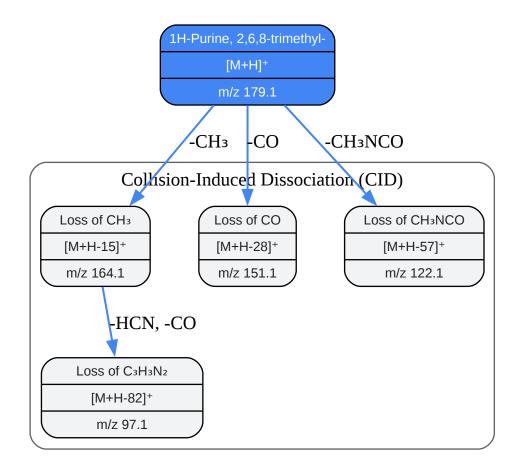


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Caption: Hypothesized antagonistic action on adenosine signaling.

Hypothesized Fragmentation Pathway





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Caption: Hypothesized ESI-MS/MS fragmentation of the analyte.

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